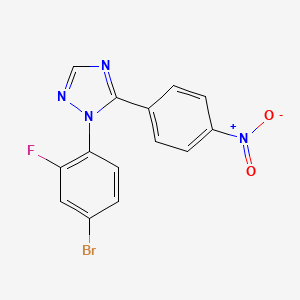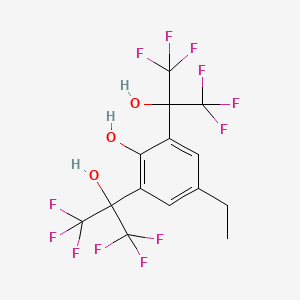![molecular formula C20H19N3OS B11639767 (2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)
(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E,5Z)-5-{[4-(2,3-Dihidro-1H-isoindol-2-YL)fenil]metilideno}-3-metil-2-(metilimino)-1,3-tiazolidin-4-ona es una molécula orgánica compleja con una estructura única que incluye un anillo de tiazolidinona, una parte isoindolínica y un grupo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E,5Z)-5-{[4-(2,3-Dihidro-1H-isoindol-2-YL)fenil]metilideno}-3-metil-2-(metilimino)-1,3-tiazolidin-4-ona típicamente involucra reacciones orgánicas de varios pasos. Un método común comienza con la preparación del anillo de tiazolidinona, seguido de la introducción de los grupos isoindolínico y fenilo a través de reacciones de condensación. Las condiciones de reacción a menudo requieren el uso de catalizadores, solventes específicos y temperaturas controladas para garantizar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E,5Z)-5-{[4-(2,3-Dihidro-1H-isoindol-2-YL)fenil]metilideno}-3-metil-2-(metilimino)-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos compuestos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en las partes fenilo o isoindolínica.
Aplicaciones Científicas De Investigación
Química
En química, (2E,5Z)-5-{[4-(2,3-Dihidro-1H-isoindol-2-YL)fenil]metilideno}-3-metil-2-(metilimino)-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto puede estudiarse por sus posibles actividades biológicas, como las propiedades antimicrobianas, anticancerígenas o antiinflamatorias. Los investigadores investigan sus interacciones con los objetivos biológicos para comprender su mecanismo de acción y su potencial terapéutico.
Medicina
En la química medicinal, el compuesto se explora por su potencial como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato prometedor para el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, (2E,5Z)-5-{[4-(2,3-Dihidro-1H-isoindol-2-YL)fenil]metilideno}-3-metil-2-(metilimino)-1,3-tiazolidin-4-ona se puede utilizar en la producción de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (2E,5Z)-5-{[4-(2,3-Dihidro-1H-isoindol-2-YL)fenil]metilideno}-3-metil-2-(metilimino)-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a (2E,5Z)-5-{[4-(2,3-Dihidro-1H-isoindol-2-YL)fenil]metilideno}-3-metil-2-(metilimino)-1,3-tiazolidin-4-ona incluyen otros derivados de tiazolidinona, compuestos que contienen isoindolina y moléculas sustituidas con fenilo.
Unicidad
Lo que diferencia a este compuesto es su combinación específica de grupos funcionales y estereoquímica, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C20H19N3OS |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-(1,3-dihydroisoindol-2-yl)phenyl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19N3OS/c1-21-20-22(2)19(24)18(25-20)11-14-7-9-17(10-8-14)23-12-15-5-3-4-6-16(15)13-23/h3-11H,12-13H2,1-2H3/b18-11-,21-20? |
Clave InChI |
UFAXASRHTSGESE-RYBWPTGJSA-N |
SMILES isomérico |
CN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)N3CC4=CC=CC=C4C3)/S1)C |
SMILES canónico |
CN=C1N(C(=O)C(=CC2=CC=C(C=C2)N3CC4=CC=CC=C4C3)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)
![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)

![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
